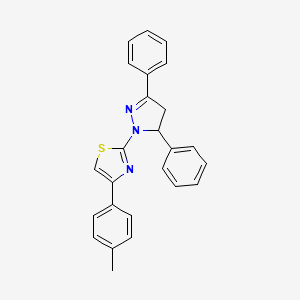![molecular formula C17H18ClNO B11550407 4-Chloro-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11550407.png)
4-Chloro-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Chloro-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol involves the reaction of 4-chloro-3,5-dimethylphenol with 3,4-dimethylbenzaldehyde in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Chloro-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol involves its ability to form stable complexes with metal ions. The Schiff base ligand coordinates with metal ions through the imino nitrogen and phenolic oxygen atoms, forming a square planar geometry . This coordination can induce intramolecular charge transfer, affecting the compound’s electronic properties .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-3,5-dimethylphenol include other Schiff base ligands derived from different aromatic aldehydes and amines . For example:
4-Chloro-2-[(E)-[(2,6-dimethylphenyl)imino]methyl]phenol: Similar structure but with different substituents on the aromatic ring.
4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol: Similar structure but with a bromo group instead of a chloro group.
Properties
Molecular Formula |
C17H18ClNO |
|---|---|
Molecular Weight |
287.8 g/mol |
IUPAC Name |
4-chloro-2-[(3,4-dimethylphenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C17H18ClNO/c1-10-5-6-14(7-11(10)2)19-9-15-13(4)17(18)12(3)8-16(15)20/h5-9,20H,1-4H3 |
InChI Key |
UVYOVBUXMUAVMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C=C(C(=C2C)Cl)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11550334.png)
![Butyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11550339.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B11550348.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11550352.png)
![Ethanone, 1-[3-(2-hydroxy-3-nitrobenzylidenamino)phenyl]-](/img/structure/B11550355.png)
![N'-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide](/img/structure/B11550359.png)
![N-(2-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B11550364.png)
![2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B11550366.png)

![2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11550375.png)
![4-[(2E)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11550384.png)
![(3E)-3-{[2-(4-Bromo-3-methylphenoxy)acetamido]imino}-N-phenylbutanamide](/img/structure/B11550391.png)
![N-({N'-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11550392.png)
![2-fluoro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11550393.png)
